N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound that features both benzothiazole and benzimidazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves the coupling of 2-aminobenzothiazole with 2-methyl-1H-benzimidazole-6-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with various molecular targets. It is known to inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s benzothiazole and benzimidazole moieties play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole moiety and have similar biological activities.
2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide stands out due to its unique combination of benzothiazole and benzimidazole structures, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H12N4OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H12N4OS/c1-9-17-11-7-6-10(8-13(11)18-9)15(21)20-16-19-12-4-2-3-5-14(12)22-16/h2-8H,1H3,(H,17,18)(H,19,20,21) |
InChI Key |
ILVQDVCLRZYFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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